2-Methyl-3-nitrobenzyl chloride

Physical form Handling safety Melting point

Liquid benzyl chlorides complicate stoichiometric control and demand solvent handling in ropinirole synthesis. 2-Methyl-3-nitrobenzyl chloride (CAS 60468-54-4) is an ambient-temperature solid (mp 43-46°C) that eliminates these burdens. • Direct chloromethyl precursor to 2-methyl-3-nitrobenzyl cyanide, the essential ropinirole pharmacophore intermediate. • Ortho-methyl group directs N- vs. O-alkylation regioselectivity in heterocycle coupling; meta-nitro activates the benzylic carbon for reliable electrophilic reactivity. • Solid-state form enables precise stoichiometric control in macrocyclisation and reduction workflows. Supplied with full analytical documentation (HPLC, NMR).

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 60468-54-4
Cat. No. B1360177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitrobenzyl chloride
CAS60468-54-4
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])CCl
InChIInChI=1S/C8H8ClNO2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3
InChIKeyXZNDXQGZPOZITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-nitrobenzyl chloride: A Differentiated Nitrobenzyl Halide Building Block


2-Methyl-3-nitrobenzyl chloride (CAS 60468-54-4; synonym 2-(chloromethyl)-6-nitrotoluene) is a solid substituted benzyl chloride bearing a methyl group at the 2‑position and a nitro group at the 3‑position of the aromatic ring . This substitution pattern creates an electron‑deficient benzyl halide that is a versatile electrophilic building block for medicinal chemistry and organic synthesis . Its ambient‑temperature solid state and well‑defined melting range differentiate it physically from many liquid benzyl chlorides, while the ortho‑methyl group introduces steric and electronic effects that are absent in simpler nitrobenzyl chlorides.

Why Generic Nitrobenzyl Chlorides Cannot Replace This Compound


Substituted benzyl chlorides are often treated as interchangeable electrophiles, but their reactivity, physical form, and safety profiles vary markedly with ring substitution. A simple nitrobenzyl chloride such as 3‑nitrobenzyl chloride lacks the ortho‑methyl group that influences both the steric environment at the benzylic carbon and the melting point of the solid. Conversely, 2‑methylbenzyl chloride is a low‑melting liquid [1] that does not provide the electron‑withdrawing activation of the nitro group. 2‑Methyl‑3‑nitrobenzyl chloride occupies a narrow chemical space where the combined methyl + meta‑nitro substitution delivers a unique balance of reactivity, crystallinity, and handling characteristics that cannot be replicated by mixing or substituting single‑substituent analogs.

Quantitative Evidence for Differentiated Selection


Solid Handling Advantage vs. Liquid Spill Risk

2-Methyl-3-nitrobenzyl chloride is a crystalline solid at ambient temperature (melting range 43–46 °C) , whereas the commonly used methyl‑only analog 2‑methylbenzyl chloride is a corrosive liquid (mp −2 °C) and requires refrigerated storage at 0–6 °C [1]. The solid state enables precise weighing without the spill and aerosol risks associated with liquid benzyl chlorides, and eliminates the need for cold‑chain storage, reducing procurement and handling complexity.

Physical form Handling safety Melting point Procurement

Positional Nitro and Methyl Effects on Reactivity

The meta‑nitro group in 2‑methyl‑3‑nitrobenzyl chloride provides a Hammett σₘ value of +0.71, making it a stronger electron‑withdrawing substituent than a para‑nitro group (σₚ +0.78) but with different resonance contribution [1]. Combined with the ortho‑methyl group (σₒ ≈ −0.17), the net electronic effect is distinct from either 3‑nitrobenzyl chloride (σₘ +0.71 only) or 4‑nitrobenzyl chloride (σₚ +0.78 only). In the context of SRN1 reactions, ortho‑alkyl substitution on p‑nitrobenzyl chlorides shifts product distribution toward O‑alkylation due to steric hindrance at the benzylic carbon [2]; the ortho‑methyl group in the target compound is expected to impart analogous steric modulation while the meta‑nitro retains activation for nucleophilic attack.

Reactivity Electrophilicity Nucleophilic substitution Hammett

Key Intermediate for Ropinirole (D2 Agonist) Synthesis

2‑Methyl‑3‑nitrobenzyl chloride serves as the direct precursor to 2‑methyl‑3‑nitrobenzyl cyanide, the essential intermediate in the synthesis of ropinirole hydrochloride (Requip®), a selective non‑ergoline dopamine D2 receptor agonist [1][2]. The benzylic chloride is displaced by cyanide to install the two‑carbon side chain of the final drug. Alternative benzyl chlorides such as 3‑nitrobenzyl chloride lack the ortho‑methyl group required to match the substitution pattern of ropinirole, making the 2‑methyl‑3‑nitro substitution mandatory for this pharmaceutical route.

Ropinirole Parkinson’s disease D2 agonist Pharmaceutical intermediate

Corrosive Solid vs. Lachrymatory Liquid Safety Profile

2‑Methyl‑3‑nitrobenzyl chloride is classified as Skin Corr. 1B (H314: Causes severe skin burns and eye damage) and Eye Dam. 1 (H318) [1], with a flash point of 113 °C (closed cup) . In contrast, unsubstituted benzyl chloride is a lachrymator with a lower flash point (67 °C) and is a liquid with higher vapour pressure. The higher flash point of the target compound (>113 °C vs. 67 °C for benzyl chloride) reduces fire hazard during storage and transport, while its solid form minimises the inhalation risk associated with volatile lachrymators.

Safety GHS classification Corrosivity Transport

Commercial Purity and Multi-Vendor Availability

Commercial 2‑methyl‑3‑nitrobenzyl chloride is routinely supplied with a purity specification of >98.0% by GC, confirmed by NMR, from major suppliers such as TCI and Sigma‑Aldrich . This is equivalent to or exceeds the typical commercial purity of 3‑nitrobenzyl chloride (97–98%) . The availability of multi‑vendor sourcing with consistent quality reduces single‑supplier dependency, an advantage not always shared by less common regioisomers such as 2‑methyl‑5‑nitrobenzyl chloride, which has more limited commercial distribution.

Purity GC assay Procurement Quality control

Highest-Value Application Scenarios


Ropinirole and D2 Agonist Medicinal Chemistry

The compound is the direct chloromethyl precursor for 2‑methyl‑3‑nitrobenzyl cyanide, the essential intermediate in the six‑step synthesis of ropinirole hydrochloride [1]. Any laboratory engaged in dopamine D2 agonist development or generic ropinirole manufacture requires this specific benzyl chloride to retain the correct 2‑methyl‑3‑substitution pattern of the pharmacophore.

Ergoline Derivatives for Parkinson’s Research

2‑Methyl‑3‑nitrobenzyl chloride is reduced to 2‑methyl‑3‑nitrobenzyl alcohol, which is further oxidised to 2‑methyl‑3‑nitrobenzaldehyde, a monomer for ergoline analogs with anti‑Parkinsonian activity [2]. The solid‑state nature of the starting chloride simplifies the reduction step relative to liquid benzyl chlorides that require additional solvent handling precautions.

Heterocycle Alkylation with Steric and Electronic Control

In nucleophilic substitution reactions with nitrogen heterocycles (e.g., imidazoles, piperazines), the ortho‑methyl group provides steric hindrance that can direct N‑ vs. O‑alkylation regioselectivity, while the meta‑nitro group activates the benzylic carbon. This dual control is particularly valuable in the synthesis of compound libraries where regioisomeric purity is critical [3].

Macrocyclic Thiodepsipeptide Synthesis

2‑Methyl‑3‑nitrobenzyl chloride has been employed as an alkylating agent in the construction of 20‑membered macrocyclic thiodepsipeptides, where the substitution pattern influences cyclisation efficiency and final product conformation . The solid‑phase handling advantage facilitates stoichiometric control in macrocyclisation reactions.

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